

Application Notes and Protocols for Ferronord in Clinical Research

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Compound of Interest

Compound Name: Ferronord

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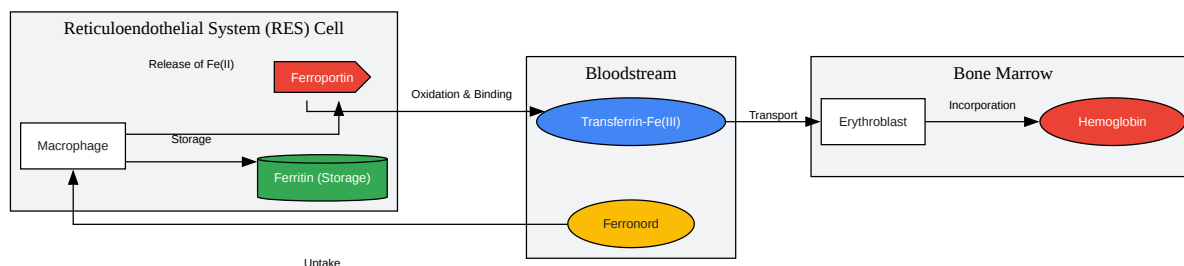
Introduction:

Ferronord is an investigational intravenous iron formulation developed for the treatment of iron deficiency anemia (IDA) in various patient populations. These application notes provide an overview of the proposed mechanism of action, pharmacokinetic profile, and detailed protocols for its evaluation in a clinical research setting. The following information is intended to guide researchers in designing and executing robust clinical studies to assess the safety and efficacy of **Ferronord**.

Proposed Mechanism of Action

Ferronord is a complex of polynuclear iron(III)-hydroxide with a carbohydrate ligand. This structure is designed to deliver iron in a controlled manner, minimizing the release of large amounts of ionic iron into the bloodstream. Following intravenous administration, the **Ferronord** complex is taken up by cells of the reticuloendothelial system (RES), primarily in the liver and spleen. Within the RES cells, the iron is released from the carbohydrate shell and can then be either stored as ferritin or exported to the plasma via ferroportin. In the plasma, iron binds to transferrin for transport to the bone marrow, where it is incorporated into hemoglobin within developing erythrocytes. This process helps to correct iron deficiency and improve erythropoiesis.

Signaling Pathway of Iron Metabolism and **Ferronord** Uptake



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Caption: Proposed mechanism of **Ferronord** uptake and iron utilization.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of iron administered as **Ferronord** differs significantly from oral iron salts. Due to its complex structure, the iron is not immediately available in the plasma, leading to a lower risk of saturating transferrin and inducing oxidative stress. The primary endpoint for efficacy in clinical trials is the change in hemoglobin levels, reflecting the utilization of iron in erythropoiesis, a process that typically takes 3-4 weeks.[1]

Clinical Research Protocols

Phase II, Randomized, Placebo-Controlled Study in Patients with Iron Deficiency Anemia and Restless Legs Syndrome (RLS)

This protocol is adapted from a study of a similar intravenous iron compound.[2]

Primary Objective: To evaluate the efficacy and safety of **Ferronord** for the treatment of Restless Legs Syndrome (RLS) in patients with iron-deficiency anemia (IDA).

Study Design: A randomized, double-blind, placebo-controlled, two-phase study.

Patient Population:

- Inclusion Criteria:
 - Age 18-65 years.
 - Diagnosis of RLS.
 - Iron-deficiency anemia defined as Hemoglobin (Hgb) <12 g/dL with a serum ferritin <20 ng/mL, or ferritin <100 ng/mL with a transferrin saturation (TSAT) <18%.[\[2\]](#)
 - Stable dose of any sleep medication for at least 6 months prior to screening.
- Exclusion Criteria:
 - Known hypersensitivity to intravenous iron products.
 - Evidence of iron overload (ferritin >300 ng/mL or TSAT >45%).[\[2\]](#)
 - Pregnancy or lactation.

Dosage and Administration: Subjects will be randomized in a 1:1 ratio to receive either **Ferronord** or a placebo.

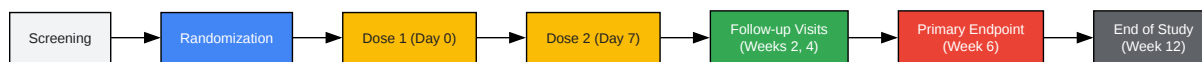
Treatment Arm	Dosage Regimen	Administration
Ferronord	750 mg Ferronord in 250 mL 0.9% NaCl, two doses	Intravenous (IV) infusion over 15 minutes, 7 days apart
Placebo	250 mL 0.9% NaCl, two doses	Intravenous (IV) infusion over 15 minutes, 7 days apart

Assessments:

- Efficacy: Change from baseline in the International RLS Severity Scale (IRLS) score at Week 6.

- Safety: Adverse events, vital signs, and laboratory parameters (hematology, iron panel, chemistry).

Experimental Workflow:



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Caption: Workflow for the RLS clinical trial.

Dose-Finding Study of Ferronord in Hemodialysis-Dependent Chronic Kidney Disease (HDD-CKD) Patients

This protocol is based on a study investigating different dosing regimens of intravenous iron sucrose.[3]

Primary Objective: To establish a safe and effective dose of **Ferronord** for the treatment of IDA in HDD-CKD patients.

Study Design: A prospective, open-label, dose-escalation study.

Patient Population:

- Inclusion Criteria:
 - Age >18 years.
 - Receiving maintenance hemodialysis for >3 months.
 - Hgb <11 g/dL, serum ferritin <200 ng/mL, TSAT <20%.
 - Receiving stable erythropoiesis-stimulating agent (ESA) therapy.
- Exclusion Criteria:
 - Active infection or inflammation.

- History of severe adverse reaction to IV iron.
- Recent major bleeding event.

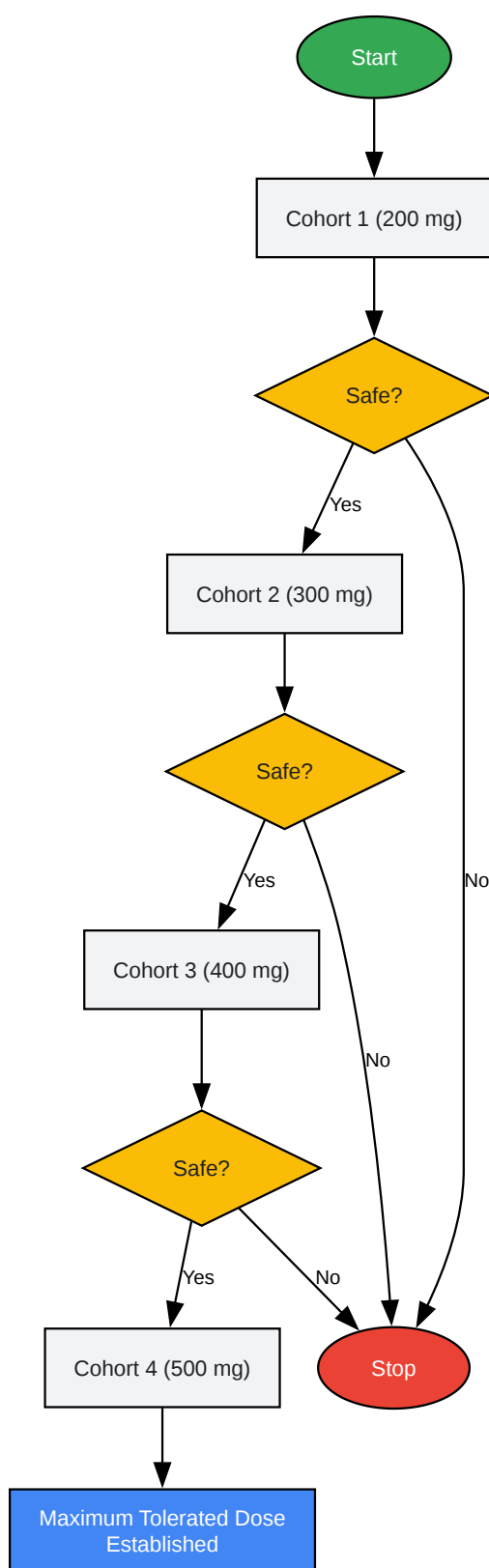
Dosage and Administration: Patients will be enrolled in sequential cohorts to receive different doses of **Ferronord**.

Cohort	Dose of Ferronord	Administration	Number of Patients
1	200 mg	IV infusion over 2 hours during dialysis	20
2	300 mg	IV infusion over 2 hours during dialysis	20
3	400 mg	IV infusion over 2 hours during dialysis	20
4	500 mg	IV infusion over 2 hours during dialysis	20

Assessments:

- Safety: Incidence of adverse events, particularly hypotension, nausea, and infusion reactions, will be closely monitored during and after each infusion.
- Efficacy: Change in Hgb, serum ferritin, and TSAT from baseline to 4 weeks after the last infusion.

Dose Escalation Logic:



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